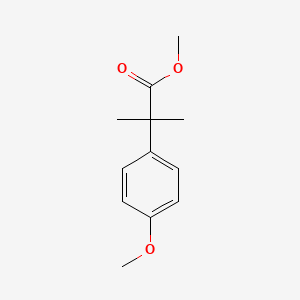
Methyl 2-(4-methoxyphenyl)-2-methylpropanoate
Vue d'ensemble
Description
“Methyl 2-(4-methoxyphenyl)-2-methylpropanoate” is a chemical compound with the CAS number 50415-73-1 . It is used in the preparation of renewable bis (cyanate) esters .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-methoxyphenyl)-2-methylpropanoate” is represented by the formula C11H14O3 . The InChI code for this compound is 1S/C11H14O3/c1-8(11(12)14-3)9-4-6-10(13-2)7-5-9/h4-8H,1-3H3 .Physical And Chemical Properties Analysis
“Methyl 2-(4-methoxyphenyl)-2-methylpropanoate” has a molecular weight of 194.23 . It is a liquid at room temperature . The density of this compound is 1.031 g/mL at 20 °C .Applications De Recherche Scientifique
Photopolymerization
A study by Guillaneuf et al. (2010) introduced a compound closely related to Methyl 2-(4-methoxyphenyl)-2-methylpropanoate, used as a photoiniferter in nitroxide-mediated photopolymerization. This compound undergoes decomposition under UV irradiation, generating alkyl and nitroxide radicals, which significantly change the photophysical properties of the starting chromophore. The study highlights its efficiency as a photoinitiator comparable to conventional ones (Guillaneuf et al., 2010).
Oxidation Studies
Research by Bietti and Capone (2008) focused on the one-electron oxidation of derivatives of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate in aqueous solutions. This study provided insights into the kinetics and product formation during the oxidation process, revealing important information about the compound's reactivity and stability under oxidative conditions (Bietti & Capone, 2008).
Pharmaceutical Synthesis
A study by Guo et al. (2006) discussed an efficient synthesis process for a compound that includes a part structurally similar to Methyl 2-(4-methoxyphenyl)-2-methylpropanoate. This synthesis is part of developing a potent PPARpan agonist, showcasing the compound's relevance in the pharmaceutical industry (Guo et al., 2006).
Natural Product Isolation
Wang et al. (2011) isolated compounds from Morinda citrifolia, including derivatives of Methyl 2-(4-methoxyphenyl)-2-methylpropanoate. The study used MS and NMR methods to establish their structures, demonstrating the compound's significance in the context of natural product chemistry (Wang et al., 2011).
Safety And Hazards
“Methyl 2-(4-methoxyphenyl)-2-methylpropanoate” is classified under GHS07 for safety. It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Orientations Futures
“Methyl 2-(4-methoxyphenyl)-2-methylpropanoate” and related compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .
Propriétés
IUPAC Name |
methyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,11(13)15-4)9-5-7-10(14-3)8-6-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNAVDASMZBUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284505 | |
| Record name | methyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
CAS RN |
6274-50-6 | |
| Record name | 6274-50-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



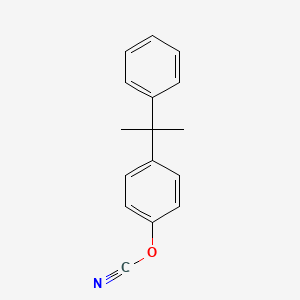
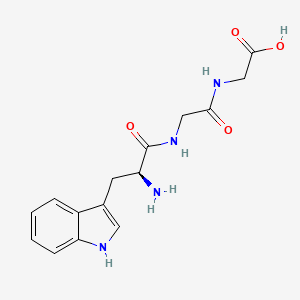
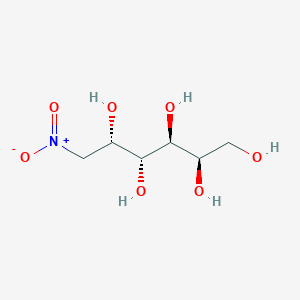
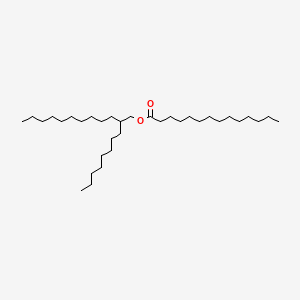
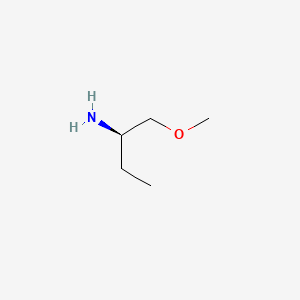
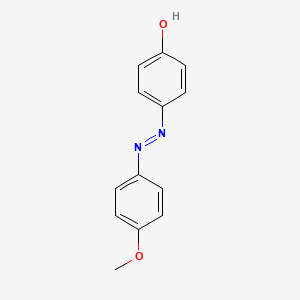
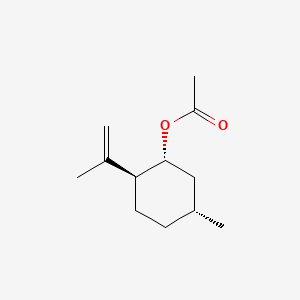
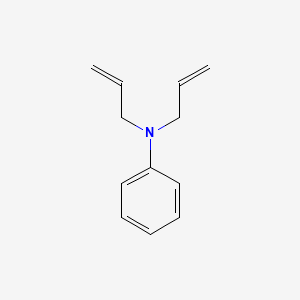

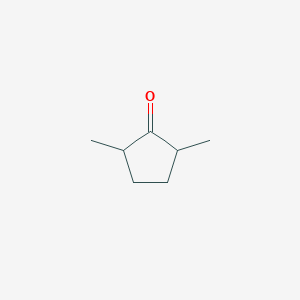
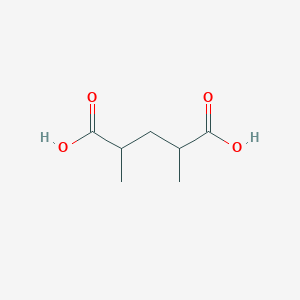
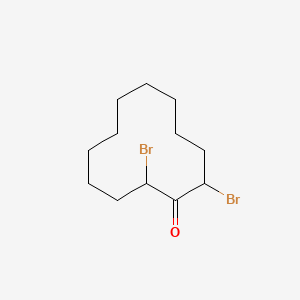
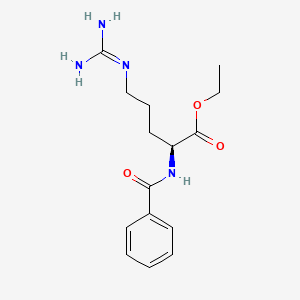
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1595344.png)